LL-37 FK-13

Antimicrobial Peptides Salt Sensitivity MIC

LL-37 FK-13 is a 13-amino acid core fragment (residues 17-29: FKRIVQRIKDFLR) derived from the human cathelicidin antimicrobial peptide LL-37. As a truncated variant, it retains essential antimicrobial and anticancer properties of the full-length peptide while offering a significantly smaller and more cost-effective scaffold for therapeutic development.

Molecular Formula C80H135N25O17
Molecular Weight 1719.1 g/mol
Cat. No. B15580942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-37 FK-13
Molecular FormulaC80H135N25O17
Molecular Weight1719.1 g/mol
Structural Identifiers
InChIInChI=1S/C80H135N25O17/c1-9-46(7)63(75(119)97-52(29-18-20-36-82)67(111)102-59(43-61(107)108)73(117)101-58(42-49-26-15-12-16-27-49)72(116)100-57(40-44(3)4)71(115)99-56(77(121)122)32-23-39-93-80(89)90)104-69(113)54(31-22-38-92-79(87)88)96-68(112)55(33-34-60(84)106)98-74(118)62(45(5)6)103-76(120)64(47(8)10-2)105-70(114)53(30-21-37-91-78(85)86)95-66(110)51(28-17-19-35-81)94-65(109)50(83)41-48-24-13-11-14-25-48/h11-16,24-27,44-47,50-59,62-64H,9-10,17-23,28-43,81-83H2,1-8H3,(H2,84,106)(H,94,109)(H,95,110)(H,96,112)(H,97,119)(H,98,118)(H,99,115)(H,100,116)(H,101,117)(H,102,111)(H,103,120)(H,104,113)(H,105,114)(H,107,108)(H,121,122)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-,64-/m0/s1
InChIKeyOYTHTAUQYRDAAE-NOMCJRHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LL-37 FK-13: Core Fragment Procurement for Antimicrobial and Antiviral Peptide Research


LL-37 FK-13 is a 13-amino acid core fragment (residues 17-29: FKRIVQRIKDFLR) derived from the human cathelicidin antimicrobial peptide LL-37 [1]. As a truncated variant, it retains essential antimicrobial and anticancer properties of the full-length peptide while offering a significantly smaller and more cost-effective scaffold for therapeutic development [2]. FK-13 has been identified as the minimal anti-HIV region of LL-37 and demonstrates antimicrobial activity against a range of pathogens, including bacteria and the parasite Trichomonas vaginalis [3][4].

Why LL-37 FK-13 Cannot Be Substituted by Other LL-37 Fragments: A Comparative Procurement Analysis


Interchanging LL-37 fragments such as KR-12, KR-20, or GI-20 with FK-13 is scientifically unsound due to stark, quantifiable differences in their biological profiles. While all are derived from the same parent peptide, they possess distinct sequence-dependent activities. For instance, KR-12 is highly sensitive to physiological salt concentrations, losing 8-fold antimicrobial activity, whereas FK-13 remains robust [1]. Furthermore, FK-13 uniquely balances anti-HIV activity with a favorable therapeutic index, a property not shared by shorter fragments like KR-12 which lose anti-HIV function entirely, or longer ones like GI-20 which may have altered selectivity [2]. These divergent properties mandate precise, application-specific selection rather than generic substitution.

LL-37 FK-13: Quantitative Evidence of Differentiated Performance vs. Closest Analogs


FK-13 Maintains Antimicrobial Potency in Physiological Salt, Unlike KR-12

In the presence of 100 mM NaCl, a concentration mimicking physiological conditions, the antimicrobial activity of KR-12 against E. coli K12 decreased by approximately 8-fold (MIC increased from 10-20 μM to 80-160 μM). In contrast, the activity of FK-13 remained largely unchanged, with its MIC only shifting from 10-20 μM to 20 μM under the same conditions [1]. This demonstrates a critical functional advantage of FK-13 over KR-12 for applications in physiological environments.

Antimicrobial Peptides Salt Sensitivity MIC

FK-13: Minimal Anti-HIV Fragment with Potent Activity Compared to LL-37 and GI-20

From a screen of 15 human LL-37-derived peptides, FK-13 was identified as the smallest peptide active against HIV-1, with an EC50 of 3.4 μM [1][2]. In comparison, the full-length LL-37 has a therapeutic index half that of the longer GI-20 fragment, which itself was noted as having the highest TI [1]. Removal of the N-terminal phenylalanine from FK-13 to form KR-12 results in a complete loss of anti-HIV activity, underscoring the unique minimal sequence requirement fulfilled by FK-13 [1].

HIV-1 Inhibitor Antiviral Peptides Cathelicidin

FK-13's Antifungal Activity Exceeds That of Mutant Fragment CKR12

A direct comparison of the antimicrobial activities of FK-13 and the mutant fragment CKR12 revealed a trade-off in spectrum. While CKR12 demonstrated higher antibacterial activity against S. aureus and E. coli, FK-13 exhibited superior antifungal activity against Candida albicans [1]. This indicates a specific, sequence-dependent advantage of FK-13 in targeting fungal pathogens over the mutant analog.

Antifungal Peptides Candida albicans Fragment Comparison

Low Hemolytic and Cytotoxic Profile of FK-13 Compared to Full-Length LL-37

FK-13 exhibits a favorable safety profile characterized by slight hemolytic effects on human erythrocytes and low cytotoxicity to human fibroblasts [1]. This is in contrast to the full-length LL-37 peptide, which has known limitations of low cell selectivity that hamper its direct therapeutic application [2]. This lower cytotoxicity is a key driver for the development of FK-13-based analogs with improved therapeutic indices.

Cytotoxicity Hemolysis Safety Profile

Anti-Biofilm and Antibiotic Synergy: FK-13 Analogs Outperform LL-37 Against Resistant Bacteria

Analogs of FK-13 (specifically FK-13-a1 and FK-13-a7) were engineered to improve cell selectivity and demonstrated significantly enhanced functional properties compared to the parent LL-37 peptide. These analogs displayed more potent antimicrobial activity against multi-drug resistant bacteria (MRSA, MDRPA, VREF), greater synergistic effects with the antibiotic chloramphenicol, and were more effective anti-biofilm agents against MDRPA [1]. The therapeutic index of FK-13-a1 was 6.3-fold higher, and FK-13-a7 was 2.3-fold higher, than that of LL-37 [1].

Anti-Biofilm Antibiotic Synergy MRSA

Optimal Application Scenarios for LL-37 FK-13 Based on Verified Differentiated Evidence


HIV-1 Entry Inhibitor and Microbicide Development

Given its identification as the minimal active anti-HIV-1 fragment of LL-37 with an EC50 of 3.4 μM, FK-13 is ideally suited for HIV-1 entry inhibitor research and the development of topical microbicides [5][2]. Its small size reduces synthesis cost and complexity compared to the full LL-37 peptide, making it a practical lead compound for iterative medicinal chemistry optimization.

Antimicrobial Studies in Physiological Environments

For researchers investigating antimicrobial activity in media containing physiological salt concentrations (e.g., cell culture media, simulated body fluids), FK-13 is the appropriate choice over its close analog KR-12. FK-13 maintains robust antimicrobial activity in the presence of 100 mM NaCl, whereas KR-12 loses approximately 8-fold potency under identical conditions [5].

Antifungal Research Targeting Candida albicans

In projects focused on antifungal discovery, particularly against Candida albicans, FK-13 provides a better starting point than the mutant fragment CKR12. Direct comparative data shows that FK-13 possesses higher inherent antifungal activity against this clinically relevant pathogen [5].

Low-Toxicity Peptide Scaffold Engineering

Owing to its inherent low cytotoxicity and slight hemolytic activity, FK-13 is an excellent scaffold for engineering novel antimicrobial and anti-inflammatory peptides with improved therapeutic indices. The successful development of analogs like FK-13-a1 and FK-13-a7, which exhibit 2.3- to 6.3-fold improved cell selectivity and enhanced anti-biofilm properties over LL-37, validates this approach [5].

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